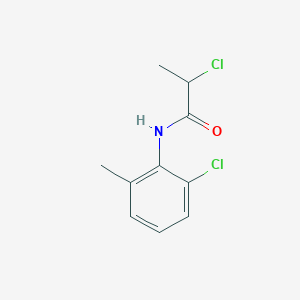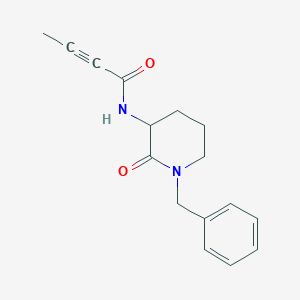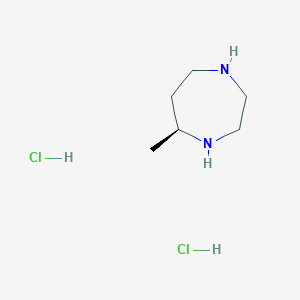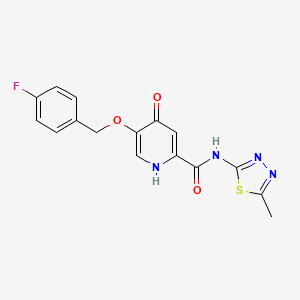![molecular formula C18H19N5O2 B2973612 N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide CAS No. 1797572-23-6](/img/structure/B2973612.png)
N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PARP-1 Inhibition for Cancer Therapy
Poly (ADP-ribose) polymerases-1 (PARP-1) play a crucial role in DNA repair. PARP-1 inhibitors have emerged as promising anti-cancer agents. By inhibiting PARP-1, these compounds potentiate the effects of DNA-damaging cytotoxic agents, disrupting cancer cell DNA repair mechanisms and leading to genomic dysfunction and cell death . The synthesized pyrano[2,3-d]pyrimidine-2,4-dione analogues, including N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide , demonstrated potent PARP-1 inhibitory activity. Notably, compounds S2 and S7 exhibited IC50 values comparable to Olaparib, a clinically used PARP inhibitor .
Anti-Proliferative Activity Against Cancer Cell Lines
The same synthesized compounds were evaluated for their anti-proliferative activity against human cancer cell lines MCF-7 and HCT116. Compound S8 stood out, showing remarkable cell growth inhibition against both cell lines. Its IC50 values were 0.66 ± 0.05 μM for MCF-7 and 2.76 ± 0.06 μM for HCT116 .
Molecular Docking Studies
Computational studies involved molecular docking of these compounds into the PARP-1 active site. This exploration provided insights into their probable binding modes, aiding in understanding their mechanism of action .
Pharmacokinetics Properties
Theoretical kinetic studies predicted favorable pharmacokinetic properties for most of the synthesized compounds. These predictions are essential for assessing their potential as drug candidates .
Selective Formation of Pyrido[2,3-d]pyrimidin-5-ones or Pyrido[2,3-d]pyrimidin-7-ones
In addition to PARP-1 inhibition, related pyrido[2,3-d]pyrimidine derivatives have been investigated. Heating the compound with MeONa led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Bioactive Potential
The synthesis of N-(4-methoxyphenyl)-N,2-dimethylbenzo[4,5]thieno[3,2-d]pyrimidin-4-amine, a related compound, yielded a bioactive product with good yield. Such derivatives may have further applications in drug discovery .
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-9-17-19-10-13-11-22(8-7-15(13)23(17)21-12)18(24)20-14-5-3-4-6-16(14)25-2/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZGSZTYBRFJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)NC4=CC=CC=C4OC)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2973530.png)

![1-(3,5-dimethoxybenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2973533.png)

![N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2973541.png)



![3-((4-((4-Fluorobenzyl)sulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B2973545.png)
![2-Chloro-N-[3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]acetamide](/img/structure/B2973546.png)
![N-1,3-benzodioxol-5-yl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2973548.png)
![1-Butyl-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2973549.png)
![1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2973551.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2973552.png)